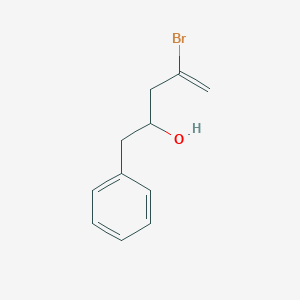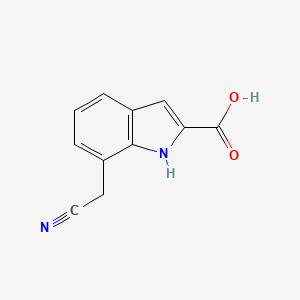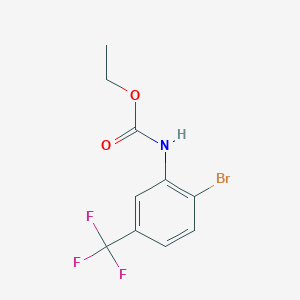
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde
Overview
Description
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is characterized by the presence of a bromine atom and two methoxymethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of 2,5-dimethoxymethoxy benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,5-bis-methoxymethoxy benzoic acid.
Reduction: 3-Bromo-2,5-bis-methoxymethoxy benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxybenzaldehyde: Similar structure but with only one methoxymethoxy group.
5-Bromo-2-(methoxymethoxy)benzaldehyde: Similar structure but with the bromine atom in a different position.
3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Uniqueness
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Properties
Molecular Formula |
C11H13BrO5 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
3-bromo-2,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)11(10(12)4-9)17-7-15-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
JOQKYHKFIBYQMR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)Br)OCOC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-hydroxy-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8308087.png)






![4-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}morpholine](/img/structure/B8308135.png)

![N,N-dimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B8308156.png)

![[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol](/img/structure/B8308172.png)
